molecular formula C16H25N3O3 B14467720 N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine CAS No. 69753-64-6

N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine

Cat. No.: B14467720
CAS No.: 69753-64-6
M. Wt: 307.39 g/mol
InChI Key: DJYGIXXZJOFIMG-AWEZNQCLSA-N
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Description

N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine is a chemical compound with the molecular formula C16H25N3O3. This compound is known for its unique structure, which includes a diethylamino group and a methylphenyl group attached to an L-glutamine backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(Diethylamino)-2-methylphenyl]-L-glutamine typically involves the reaction of 4-(Diethylamino)-2-methylphenylamine with L-glutamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of N2-[4-(Diethylamino)-2-methylphenyl]-L-glutamine may involve large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the compound in bulk quantities. The use of advanced technologies and equipment ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups.

Scientific Research Applications

N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[4-(Diethylamino)-2-methylphenyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[4-(Diethylamino)-2-hydroxyphenyl]-L-glutamine
  • N~2~-[4-(Diethylamino)-2-methylphenyl]-L-asparagine
  • N~2~-[4-(Diethylamino)-2-methylphenyl]-L-lysine

Uniqueness

N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine is unique due to its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical properties and potential applications in various fields. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

69753-64-6

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

(2S)-5-amino-2-[4-(diethylamino)-2-methylanilino]-5-oxopentanoic acid

InChI

InChI=1S/C16H25N3O3/c1-4-19(5-2)12-6-7-13(11(3)10-12)18-14(16(21)22)8-9-15(17)20/h6-7,10,14,18H,4-5,8-9H2,1-3H3,(H2,17,20)(H,21,22)/t14-/m0/s1

InChI Key

DJYGIXXZJOFIMG-AWEZNQCLSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O)C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(CCC(=O)N)C(=O)O)C

Origin of Product

United States

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